molecular formula C8H8N2O2 B6253790 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine CAS No. 63169-10-8

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6253790
CAS No.: 63169-10-8
M. Wt: 164.2
InChI Key:
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Description

4-Nitroso-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound characterized by its nitroso group and benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine typically involves the nitrosation of 3,4-dihydro-2H-1,4-benzoxazine. This process can be achieved by treating the parent compound with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroso-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the nitroso group to a nitro group.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can reduce the nitroso group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitroso group, often involving halogenating agents or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-3,4-dihydro-2H-1,4-benzoxazine.

  • Reduction: Formation of 3,4-dihydro-2H-1,4-benzoxazine-4-amine.

  • Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It has shown promise as an antifeedant and antifungal agent, making it useful in agricultural applications.

  • Medicine: Research has explored its potential as an anticancer agent, with some analogues exhibiting moderate to good potency against various cancer cell lines.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

4-Nitroso-3,4-dihydro-2H-1,4-benzoxazine is similar to other benzoxazine derivatives, such as 3,4-dihydro-2H-1,4-benzoxazine and 4-nitro-3,4-dihydro-2H-1,4-benzoxazine. its unique nitroso group imparts distinct chemical and biological properties, making it stand out among its counterparts.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-1,4-benzoxazine

  • 4-Nitro-3,4-dihydro-2H-1,4-benzoxazine

  • 2H-1,4-Benzoxazin-3(4H)-one

  • Octahydro-2H-1,4-benzoxazine

Properties

CAS No.

63169-10-8

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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